molecular formula C13H13NO B8379818 2-Methyl-5-(3-pyridyl)-anisole

2-Methyl-5-(3-pyridyl)-anisole

Cat. No. B8379818
M. Wt: 199.25 g/mol
InChI Key: KXDJRUNQAKOAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199243B2

Procedure details

5-iodo-2-methyl anisole (9.60 g, 38.70 mmol) and diethyl-(3-pyridyl)borane (5.70 g, 38.70 mmol) were dissolved in 60 mL tetrahydrofuran in a 250 mL round bottom flask equipped with a magnetic stirrer. Sodium carbonate (8.20 g, 77.40 mmol) and 30 mL water were added followed by tetrakis(triphenylphosphine)palladium(0) (0.90 g, 0.77 mmol) and 15 mL ethanol. The mixture was heated at reflux for 24 h under nitrogen then cooled to ambient temperature. The mixture was diluted with 200 mL water and extracted with diethyl ether (2×200 mL). The organic phases were combined and extracted with 1N HCl (3×150 mL). The acidic extractions were combined and made basic with 5N aqueous sodium hydroxide. This basic layer was extracted with diethyl ether (3×150 mL) and the extracts were combined and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 7.71 g (99%) of 2-methyl-5-(3-pyridyl)-anisole as a brown oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([O:8][CH3:9])[CH:7]=1.C(B(CC)[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1)C.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>O1CCCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:10][C:5]1[CH:4]=[CH:3][C:2]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)=[CH:7][C:6]=1[O:8][CH3:9] |f:2.3.4,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
IC=1C=CC(=C(C1)OC)C
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h under nitrogen
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (3×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The acidic extractions
EXTRACTION
Type
EXTRACTION
Details
This basic layer was extracted with diethyl ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C=1C=NC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.71 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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